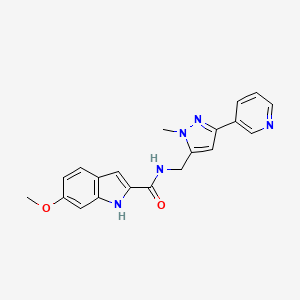![molecular formula C17H18ClN5O2S B2924587 N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1040651-70-4](/img/structure/B2924587.png)
N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a pyridazine ring. These types of structures are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. This ring is part of a larger triazolopyridazine structure. The compound also contains a chloromethylphenyl group and an isopropylthio group .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis and Structure-Activity Relationships
Heterocyclic compounds, especially those containing the triazolo[4,3-b]pyridazine core, have been synthesized through various methods, contributing to the field of medicinal chemistry. For instance, triazolopyridines and pyridazinones have been prepared to explore their mediator release inhibitory activity, which is relevant for antiasthma agents (Medwid et al., 1990). Such syntheses often involve complex reactions including cyclization and rearrangement processes, aimed at identifying compounds with optimal biological activities.
Antimicrobial and Antifungal Properties
Heterocyclic compounds featuring triazolo and pyridazinone motifs have shown significant antimicrobial and antifungal properties. This is evident from the synthesis of new thienopyrimidine derivatives, which exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). These findings suggest potential applications in developing novel antimicrobial agents.
Anticancer Activity
The exploration of heterocyclic compounds for their anticancer properties is a significant area of research. Compounds incorporating the triazolo[4,3-b]pyridazine scaffold have been synthesized and evaluated for their ability to inhibit cancer cell lines, indicating their potential as anticancer agents. For example, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized and showed inhibition activity against the HCT 116 cancer cell line, demonstrating their promise as anticancer compounds (Kumar et al., 2019).
Future Directions
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-10(2)26-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-13-8-12(18)5-4-11(13)3/h4-8,10H,9H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZFVRFJMNHYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2924508.png)
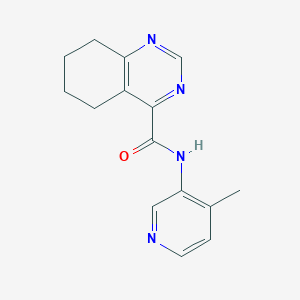
![5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B2924510.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2924512.png)
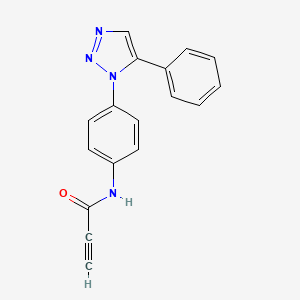
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
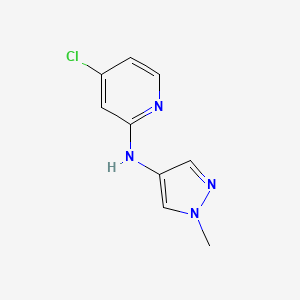
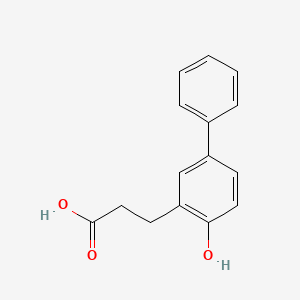
![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)
![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)
